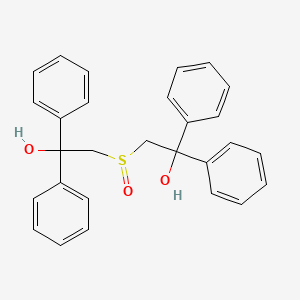![molecular formula C26H20N2O2 B13993319 N-[4-(4-benzamidophenyl)phenyl]benzamide CAS No. 4471-10-7](/img/structure/B13993319.png)
N-[4-(4-benzamidophenyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-benzamidophenyl)phenyl]benzamide is an organic compound with the molecular formula C26H20N2O2 It is a derivative of benzamide, characterized by the presence of benzamido groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-benzamidophenyl)phenyl]benzamide typically involves the reaction of 4-aminobenzamide with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond, resulting in the desired product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
N-[4-(4-benzamidophenyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether, reflux.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
N-[4-(4-benzamidophenyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer properties and ability to inhibit specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of N-[4-(4-benzamidophenyl)phenyl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. The compound may interfere with signaling pathways, leading to altered cellular functions. For example, it may inhibit kinase enzymes, thereby affecting cell proliferation and survival.
相似化合物的比较
Similar Compounds
- N-phenylbenzamide
- N-(4-bromophenyl)benzamide
- N-(4-methylphenyl)benzamide
Uniqueness
N-[4-(4-benzamidophenyl)phenyl]benzamide is unique due to its specific substitution pattern on the benzene rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity to certain molecular targets, making it a valuable compound for research and development.
属性
CAS 编号 |
4471-10-7 |
|---|---|
分子式 |
C26H20N2O2 |
分子量 |
392.4 g/mol |
IUPAC 名称 |
N-[4-(4-benzamidophenyl)phenyl]benzamide |
InChI |
InChI=1S/C26H20N2O2/c29-25(21-7-3-1-4-8-21)27-23-15-11-19(12-16-23)20-13-17-24(18-14-20)28-26(30)22-9-5-2-6-10-22/h1-18H,(H,27,29)(H,28,30) |
InChI 键 |
GSPPYQYDYGNLGX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


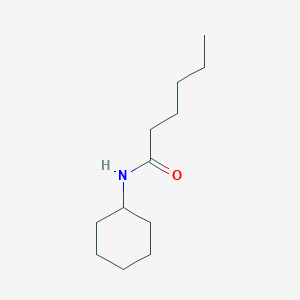

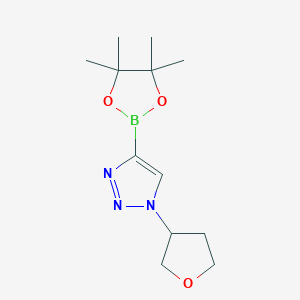

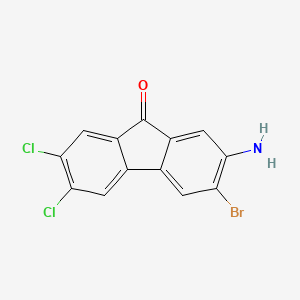
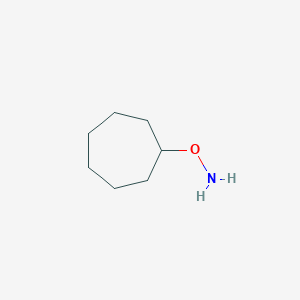

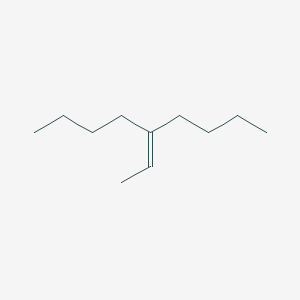
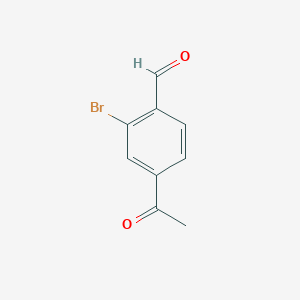
![tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B13993295.png)
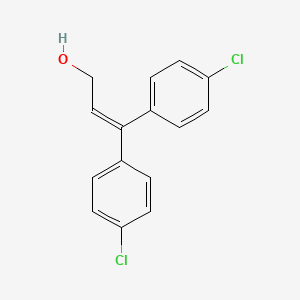
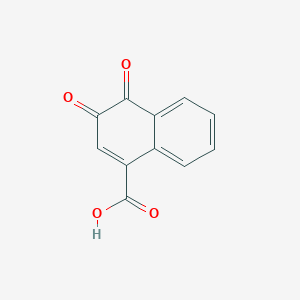
![2-[Hydroxy(diphenyl)methyl]-n,n'-diphenylbutanediamide](/img/structure/B13993303.png)
